molecular formula C6H2Br2F2S B1448825 2,6-Dibromo-3,5-difluorothiophenol CAS No. 1805121-66-7

2,6-Dibromo-3,5-difluorothiophenol

Cat. No.: B1448825
CAS No.: 1805121-66-7
M. Wt: 303.95 g/mol
InChI Key: RNHBTXVHXBVZIQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluorothiophenol is a halogenated thiophenol derivative with the molecular formula C4HBr2F2S. This compound is characterized by the presence of bromine and fluorine atoms attached to the thiophenol ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,5-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the bromination of 3,5-difluorothiophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,5-difluorothiophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Amino or thiol derivatives of the original compound.

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiol derivatives.

Scientific Research Applications

2,6-Dibromo-3,5-difluorothiophenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,5-difluorothiophenol involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with proteins, enzymes, and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in biological and medicinal research .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-difluorothiophene
  • 2,6-Dibromo-3,4,5-trifluorothiophene
  • 2,5-Dibromo-3-decylthiophene

Uniqueness

2,6-Dibromo-3,5-difluorothiophenol is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in various research fields .

Properties

IUPAC Name

2,6-dibromo-3,5-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(10)5(8)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHBTXVHXBVZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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